6-(Hydroxymethyl)morpholin-3-one

Description

BenchChem offers high-quality 6-(Hydroxymethyl)morpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Hydroxymethyl)morpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)morpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMELBDGPDOJCTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694973 |

Source

|

| Record name | 6-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929019-95-4 |

Source

|

| Record name | 6-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-(hydroxymethyl)morpholin-3-one chemical properties and structure

An In-depth Technical Guide to 6-(hydroxymethyl)morpholin-3-one: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

6-(hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its rigid morpholinone core, combined with the reactive hydroxymethyl substituent, makes it a valuable building block for the synthesis of complex molecules with diverse biological activities. The morpholine moiety itself is a privileged scaffold in central nervous system (CNS) drug discovery, known for conferring favorable physicochemical properties such as improved aqueous solubility and blood-brain barrier (BBB) permeability.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 6-(hydroxymethyl)morpholin-3-one, with a focus on its role as a key intermediate in the development of novel therapeutics.

Chemical Structure and Stereochemistry

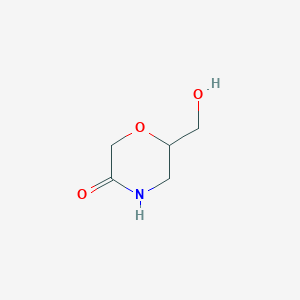

The fundamental structure of 6-(hydroxymethyl)morpholin-3-one consists of a six-membered morpholine ring containing an ether linkage and a secondary amine, with a ketone group at the 3-position, forming a lactam. A hydroxymethyl group is attached to the carbon atom at the 6-position.

Key Structural Features:

-

Core Scaffold: A morpholin-3-one ring, which is a cyclic amide (lactam) embedded within a morpholine framework.

-

Key Substituent: A primary alcohol (hydroxymethyl group) at the 6-position, which serves as a handle for further chemical modifications.[1]

Chirality: The carbon atom at the 6-position (C6) is a stereocenter, meaning that 6-(hydroxymethyl)morpholin-3-one exists as a pair of enantiomers: (R)-6-(hydroxymethyl)morpholin-3-one and (S)-6-(hydroxymethyl)morpholin-3-one.[1] This chirality is a critical aspect of its utility in drug development, as the biological activity of a final drug candidate is often highly dependent on the stereochemistry of its components.[1] The stereochemical configuration at the 6-position can significantly influence receptor binding affinity and pharmacokinetic properties.[1] For instance, research has shown that (R)-configured derivatives generally exhibit superior neurokinin-1 receptor binding affinity compared to their (S)-counterparts.[1]

Caption: 2D structure of 6-(hydroxymethyl)morpholin-3-one with the chiral center (C6) marked.

Physicochemical Properties

The physicochemical properties of 6-(hydroxymethyl)morpholin-3-one are summarized below. It is important to note that many of the available data points are predicted values from computational models.

| Property | Value | Source |

| CAS Number | 929019-95-4 | [3][4] |

| Molecular Formula | C₅H₉NO₃ | [1][3] |

| Molecular Weight | 131.13 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 397.1 ± 27.0 °C (Predicted) | [4] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 13.98 ± 0.40 (Predicted) | [4] |

| LogP | -1.23040 | [3] |

| Polar Surface Area (PSA) | 62.05 Ų | [3] |

| Storage Conditions | Sealed in dry, Room Temperature or 2-8°C | [4][5] |

The low LogP value (-1.23) indicates that the molecule is hydrophilic, a characteristic that is often desirable for improving the solubility and pharmacokinetic profile of drug candidates.

Synthesis Methodologies

The asymmetric synthesis of 6-(hydroxymethyl)morpholin-3-one is a key challenge, given the importance of obtaining enantiomerically pure material for pharmaceutical applications. Several synthetic strategies have been explored.

1. Synthesis from Chiral Precursors: A common and effective approach is to start from a readily available chiral molecule. L-serine, a natural amino acid, has been successfully used as a starting material.[1] This strategy leverages the inherent chirality of the starting material to establish the stereocenter at the C6 position of the final product.

Caption: Conceptual workflow for the synthesis from L-serine.

2. Catalytic Asymmetric Synthesis: More advanced methods employ transition metal catalysis to achieve stereocontrol. For example, titanium-based catalysts have been utilized in tandem hydroamination-transfer hydrogenation reactions.[1] This approach involves the direct conversion of propargylamine precursors into the desired morpholinone structure through a concerted mechanism that forms the C-N bond and then stereoselectively reduces a double bond to set the chiral center.[1]

Experimental Protocol: General Morpholin-3-one Synthesis (Illustrative) While a specific, validated protocol for 6-(hydroxymethyl)morpholin-3-one is not detailed in the provided search results, a general procedure for synthesizing the parent morpholin-3-one ring can be illustrative.[6]

-

Preparation of Alkoxide: To a solution of an amino alcohol (e.g., 2-aminoethanol, 1.1 eq.) in a suitable solvent like isopropanol, sodium metal (1.1 eq.) is added in portions.

-

Heating: The reaction mixture is heated (e.g., at 50°C for 5 hours) to facilitate the formation of the sodium alkoxide.

-

Nucleophilic Substitution: The resulting solution is cooled (e.g., to 0°C), and an ethyl haloacetate (e.g., ethyl chloroacetate, 1.0 eq.) is added dropwise.

-

Cyclization: The suspension is then heated (e.g., at 80°C for 2 hours) to promote intramolecular cyclization, forming the morpholin-3-one ring.

-

Workup and Purification: The reaction mixture is filtered to remove insoluble salts, and the filtrate is concentrated under reduced pressure. The crude product is then purified, often by recrystallization, to yield the final compound.[6]

Disclaimer: This is a generalized protocol for the synthesis of the core ring structure and would require significant modification and optimization for the specific synthesis of 6-(hydroxymethyl)morpholin-3-one, particularly to control the stereochemistry.

Chemical Reactivity and Functionalization

The reactivity of 6-(hydroxymethyl)morpholin-3-one is governed by its three key functional groups: the secondary amine (within a lactam), the primary alcohol, and the ether linkage.

-

N-Acylation/Alkylation: The nitrogen atom of the lactam can undergo acylation to form amides or be alkylated under specific conditions, allowing for the introduction of diverse substituents at the N4 position.[1]

-

O-Functionalization: The primary hydroxymethyl group is a versatile handle. It can be oxidized to an aldehyde or carboxylic acid, or it can act as a nucleophile in substitution reactions to form ethers or esters.[1] This site is crucial for attaching the molecule to other scaffolds or pharmacophores.

Caption: Key reaction pathways for functionalizing the molecule.

Applications in Drug Discovery

The primary application of 6-(hydroxymethyl)morpholin-3-one is as a chiral building block in pharmaceutical synthesis.[1] The morpholine core is particularly valued in the design of drugs targeting the central nervous system.[2]

Enhancing Blood-Brain Barrier (BBB) Permeability: The development of drugs for CNS disorders is challenging due to the restrictive nature of the BBB. The morpholine ring possesses favorable physicochemical properties that can be optimized for CNS penetration.[1][2] The oxygen atom can act as a hydrogen bond acceptor, and the overall scaffold helps to maintain a balance between lipophilicity and hydrophilicity, which is critical for crossing the BBB.[1][2]

Intermediate for Neurokinin-1 (NK1) Antagonists: The morpholinone core of this molecule is a key structural feature in the development of NK1 receptor antagonists.[1] These antagonists are investigated for treating a range of conditions, including depression, anxiety, and chemotherapy-induced nausea. The stereochemistry at the C6 position of the 6-(hydroxymethyl)morpholin-3-one building block is critical for achieving high binding affinity to the NK1 receptor.[1]

Expected Spectroscopic Features

-

¹H NMR:

-

-CH₂OH Protons: Expected to appear as a multiplet, with a chemical shift influenced by the adjacent chiral center and the electronegative oxygen.

-

Ring Protons: The protons on the morpholinone ring would appear as complex multiplets in the approximate range of 3.0-4.5 ppm.

-

NH Proton: A broad singlet, characteristic of an amide N-H.

-

OH Proton: A broad singlet, whose chemical shift is dependent on solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-175 ppm, characteristic of a lactam carbonyl.

-

-CH₂OH Carbon: A signal around 60-70 ppm.

-

Ring Carbons: Signals corresponding to the other four carbons in the ring, with those adjacent to oxygen and nitrogen atoms shifted further downfield.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

-

N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of a six-membered lactam.

-

C-O Stretch: An absorption in the fingerprint region, typically 1050-1150 cm⁻¹, for the C-O-C ether linkage.

-

Safety and Handling

-

Storage: The compound should be stored in a well-sealed container in a dry, cool place, either at room temperature or under refrigeration at 2-8°C.[4][5]

-

Hazards: Specific hazard data for 6-(hydroxymethyl)morpholin-3-one is limited. However, a related compound, 6-(hydroxymethyl)-4-methylmorpholin-3-one, is listed with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7] Researchers should handle 6-(hydroxymethyl)morpholin-3-one with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.

References

-

6-(Hydroxymethyl)-4-methylmorpholin-3-one | C6H11NO3 | CID 76224985 - PubChem. [Link]

-

6-(Hydroxymethyl)morpholin-3-one | CAS:929019-95-4 | Ark Pharma Scientific Limited. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. [Link]

Sources

- 1. Buy (R)-6-(Hydroxymethyl)morpholin-3-one | 919286-65-0 [smolecule.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-(hydroxymethyl)morpholin-3-one, CasNo.929019-95-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. 6-(HYDROXYMETHYL)MORPHOLIN-3-ONE CAS#: 929019-95-4 [amp.chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]

- 7. 6-(Hydroxymethyl)-4-methylmorpholin-3-one | C6H11NO3 | CID 76224985 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-(Hydroxymethyl)morpholin-3-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 6-(hydroxymethyl)morpholin-3-one, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Recognizing the critical role of stereochemistry in biological activity, this document addresses the racemic mixture and its individual enantiomers, (R)- and (S)-6-(hydroxymethyl)morpholin-3-one.

Chemical Identity and Physicochemical Properties

6-(hydroxymethyl)morpholin-3-one is a chiral molecule characterized by a morpholin-3-one core structure with a hydroxymethyl substituent at the 6-position.[1] This substitution introduces a chiral center, leading to the existence of two enantiomers with distinct spatial arrangements and, consequently, potentially different biological activities.

Table 1: Chemical Identifiers for 6-(hydroxymethyl)morpholin-3-one and its Enantiomers

| Property | Racemic 6-(hydroxymethyl)morpholin-3-one | (R)-6-(hydroxymethyl)morpholin-3-one | (S)-6-(hydroxymethyl)morpholin-3-one |

| CAS Number | 929019-95-4[2][3][4][5] | 919286-65-0[1][6][7] | 847805-30-5[8] |

| Molecular Formula | C5H9NO3[1][2][3][5][6][7][8] | C5H9NO3[1][6][7] | C5H9NO3[8] |

| Molecular Weight | 131.13 g/mol [1][6][7][8] | 131.13 g/mol [1][6][7] | 131.13 g/mol [8] |

| IUPAC Name | 6-(hydroxymethyl)morpholin-3-one | (6R)-6-(hydroxymethyl)morpholin-3-one[1][7] | (6S)-6-(hydroxymethyl)morpholin-3-one |

| SMILES | C1C(OCC(=O)N1)CO[1][7] | C1CO[1][7] | C1CO |

Physicochemical Characteristics:

The presence of the hydroxyl and amide functionalities imparts a degree of polarity to the molecule, suggesting solubility in polar solvents. The morpholine ring itself possesses favorable physicochemical properties for drug design, including a weakly basic nitrogen atom and an oxygen atom that can participate in hydrogen bonding.[9] These features contribute to a balance of hydrophilicity and lipophilicity, which is crucial for pharmacokinetic properties such as absorption and distribution.

Synthesis of 6-(Hydroxymethyl)morpholin-3-one

The synthesis of 6-(hydroxymethyl)morpholin-3-one, particularly its enantiomerically pure forms, is a key area of research. The general approach involves the cyclization of an appropriate amino alcohol precursor.

General Synthetic Strategy

A common strategy for the synthesis of the morpholin-3-one core involves the reaction of an amino alcohol with a suitable C2-synthon, such as an α-haloacetylating agent. For the synthesis of 6-(hydroxymethyl)morpholin-3-one, a serine derivative is an ideal chiral starting material.[1]

A generalized synthetic workflow can be visualized as follows:

Caption: Generalized workflow for the synthesis of chiral 6-(hydroxymethyl)morpholin-3-one.

Exemplary Protocol: Synthesis from L-Serine

The synthesis of (R)-6-(hydroxymethyl)morpholin-3-one can be achieved starting from L-serine. This approach leverages the inherent chirality of the amino acid to produce the desired enantiomer. While specific reaction conditions are often proprietary, a representative protocol would involve the following conceptual steps:

-

Protection of the Amine and Carboxylic Acid of L-Serine: This is crucial to prevent side reactions and direct the desired bond formations.

-

Reduction of the Carboxylic Acid: The protected L-serine is reduced to the corresponding amino alcohol.

-

N-Acylation: The protected amino alcohol is reacted with a chloroacetylating agent, such as chloroacetyl chloride, to introduce the carbonyl group and the leaving group for cyclization.

-

Intramolecular Cyclization (Williamson Ether Synthesis): Under basic conditions, the hydroxyl group displaces the chlorine atom to form the morpholine ring.

-

Deprotection: The protecting groups are removed to yield the final product, (R)-6-(hydroxymethyl)morpholin-3-one.

Applications in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[9] Its unique physicochemical properties can enhance drug-like characteristics, including solubility, metabolic stability, and blood-brain barrier permeability.[9] 6-(hydroxymethyl)morpholin-3-one, with its reactive hydroxymethyl group and chiral center, serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential.[1]

Central Nervous System (CNS) Drug Discovery

The morpholine ring is frequently incorporated into CNS-active compounds to improve their pharmacokinetic profiles.[9] The weakly basic nitrogen and the hydrogen bond-accepting oxygen can facilitate interactions with biological targets and improve brain permeability.[9] The stereochemistry at the 6-position of 6-(hydroxymethyl)morpholin-3-one can significantly influence the biological activity and receptor binding affinity of its derivatives.[1] For instance, in the development of neurokinin-1 (NK1) receptor antagonists, the (R)-configuration has been shown to exhibit superior binding affinity compared to the (S)-enantiomer.[1]

Caption: Role of 6-(hydroxymethyl)morpholin-3-one in CNS drug discovery.

As a Versatile Chemical Intermediate

The hydroxymethyl group of 6-(hydroxymethyl)morpholin-3-one provides a reactive handle for further chemical modifications.[1] This allows for its use as a building block in the synthesis of a diverse range of compounds. Potential chemical reactions include:

-

Nucleophilic substitutions: The hydroxyl group can be converted to a better leaving group and subsequently displaced by various nucleophiles.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers to modify the compound's properties.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for functionalization.

Analytical Characterization

The purity and identity of 6-(hydroxymethyl)morpholin-3-one are typically confirmed using a combination of analytical techniques. These methods are essential for quality control in both research and manufacturing settings.

Table 2: Common Analytical Methods for 6-(hydroxymethyl)morpholin-3-one

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[10] |

| Gas Chromatography (GC) | Purity assessment, particularly for volatile derivatives.[10] |

| Mass Spectrometry (MS) | Determination of molecular weight and structural elucidation.[10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and stereochemical assignment. |

| Chiral Chromatography | Separation and quantification of enantiomers. |

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 6-(hydroxymethyl)morpholin-3-one and its derivatives.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[12][13]

-

Storage: Store in a cool, dry place in a tightly sealed container.[5][6]

-

Handling: Avoid contact with skin and eyes.[11][12] In case of contact, flush with plenty of water.[11]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12][13][14]

Conclusion

6-(hydroxymethyl)morpholin-3-one, in its racemic and enantiomerically pure forms, is a valuable and versatile building block for drug discovery and development. Its favorable physicochemical properties, coupled with the potential for stereospecific biological interactions, make it particularly attractive for the design of novel therapeutics, especially those targeting the central nervous system. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists working to unlock its full potential in medicinal chemistry.

References

- Smolecule. (2023, August 19). (R)-6-(Hydroxymethyl)morpholin-3-one.

- ChemUniverse. (S)-6-(HYDROXYMETHYL)MORPHOLIN-3-ONE [P85180].

- Arctom Scientific. CAS NO. 919286-65-0 | (R)-6-(Hydroxymethyl)morpholin-3-one | Catalog BD-A726152.

- ChemicalBook. 6-(HYDROXYMETHYL)MORPHOLIN-3-ONE CAS#: 929019-95-4.

- PubChem. 6-(Hydroxymethyl)-4-methylmorpholin-3-one.

- Ark Pharma Scientific Limited. 6-(Hydroxymethyl)morpholin-3-one | CAS:929019-95-4.

- ChemicalBook. morpholin-3-one synthesis.

- BLD Pharm. 929019-95-4|6-(Hydroxymethyl)morpholin-3-one.

- Vulcanchem. (R)-6-(Hydroxymethyl)morpholin-3-one.

- Ricca Chemical. (2025, April 3). Safety Data Sheet.

- Career Henan Chemical Co. 6-(hydroxymethyl)morpholin-3-one CAS NO.929019-95-4.

- Fisher Scientific. (2016, February 4). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- OSHA. (2003, May 14). T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³).

- ChemicalBook. (2025, July 26). morpholin-3-one - Safety Data Sheet.

- NJ.gov. Hazardous Substance Fact Sheet.

- ResearchGate. Different analytical methods of estimation of morpholine or its derivatives.

- Next Peptide. 929019-95-4 | 6-(HYDROXYMETHYL)MORPHOLIN-3-ONE.

- PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.

Sources

- 1. Buy (R)-6-(Hydroxymethyl)morpholin-3-one | 919286-65-0 [smolecule.com]

- 2. 6-(HYDROXYMETHYL)MORPHOLIN-3-ONE CAS#: 929019-95-4 [amp.chemicalbook.com]

- 3. 6-(Hydroxymethyl)morpholin-3-one | CAS:929019-95-4 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. 929019-95-4|6-(Hydroxymethyl)morpholin-3-one|BLD Pharm [bldpharm.com]

- 5. 6-(hydroxymethyl)morpholin-3-one, CasNo.929019-95-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 6. arctomsci.com [arctomsci.com]

- 7. (R)-6-(Hydroxymethyl)morpholin-3-one (919286-65-0) for sale [vulcanchem.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. riccachemical.com [riccachemical.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

The Biological Activity of 6-(Hydroxymethyl)morpholin-3-one Derivatives: From Chiral Building Block to Therapeutic Potential

An In-Depth Technical Guide:

Executive Summary: The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic profiles of bioactive molecules.[1] Within this class, the morpholin-3-one core represents a versatile template for developing novel therapeutic agents. This guide focuses specifically on derivatives of 6-(hydroxymethyl)morpholin-3-one, a chiral building block whose stereochemistry and reactive hydroxyl group are pivotal for creating potent and selective drugs. We will explore the synthesis of this key intermediate, delve into the significant biological activities of its derivatives—particularly in neurokinin-1 (NK-1) receptor antagonism and oncology—and provide detailed experimental protocols for their evaluation. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this valuable scaffold in their discovery programs.

The 6-(Hydroxymethyl)morpholin-3-one Scaffold: A Foundation for Drug Discovery

The 6-(hydroxymethyl)morpholin-3-one moiety is a six-membered heterocyclic compound distinguished by a ketone at the 3-position and a hydroxymethyl group at the 6-position.[2] Its value in drug design is rooted in several key features.

Physicochemical Properties and Synthetic Versatility

The core structure is chiral, with the stereocenter at the 6-position critically influencing biological activity. The (R)-enantiomer, in particular, is a sought-after precursor for specific therapeutic targets.[2] The compound's molecular formula is C₅H₉NO₃, with a molecular weight of 131.13 g/mol .[3] The primary hydroxymethyl group serves as a crucial synthetic handle, providing a reactive site for nucleophilic substitutions and acylations, allowing for the straightforward diversification of the core structure to explore structure-activity relationships (SAR).[2]

Rationale for Use in Drug Design: Enhancing Pharmacokinetics

The morpholine heterocycle is frequently incorporated into drug candidates to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][4] The presence of the nitrogen and oxygen heteroatoms can improve aqueous solubility and metabolic stability.[1] Furthermore, the morpholinone core has been shown to possess favorable characteristics for penetrating the blood-brain barrier (BBB), a critical attribute for drugs targeting the central nervous system (CNS).[2]

Synthesis of the Chiral Precursor: (R)-6-(Hydroxymethyl)morpholin-3-one

The enantiopurity of the starting material is paramount, as biological targets often exhibit stereospecific interactions. A common and effective strategy for synthesizing (R)-6-(hydroxymethyl)morpholin-3-one involves using L-serine as the chiral precursor, ensuring the desired (R)-configuration in the final product.[2][3]

Caption: Simplified workflow for synthesizing (R)-6-(hydroxymethyl)morpholin-3-one from L-serine.

Key Biological Activities and Therapeutic Applications

Derivatives synthesized from the 6-(hydroxymethyl)morpholin-3-one scaffold have demonstrated significant potential across multiple therapeutic areas.

Neurokinin-1 (NK-1) Receptor Antagonism

The NK-1 receptor is a key target for treating depression, anxiety, and chemotherapy-induced nausea. The development of potent NK-1 antagonists for CNS conditions is highly dependent on achieving good BBB permeability.[2]

-

The Critical Role of Stereochemistry: Research has unequivocally shown that the stereochemical configuration at the 6-position of the morpholin-3-one ring is a primary determinant of biological activity. Derivatives synthesized from (R)-6-(hydroxymethyl)morpholin-3-one generally exhibit substantially higher binding affinity for the NK-1 receptor compared to their (S)-counterparts.[2] This specificity underscores the importance of enantiomerically pure synthesis for maximizing therapeutic efficacy.

Caption: Conceptual diagram of the superior binding of (R)-derivatives to the NK-1 receptor.

Anticancer Activity

The morpholine scaffold is a common feature in many kinase inhibitors developed for oncology.[5] Derivatives have shown promise by targeting fundamental cell signaling pathways that are often dysregulated in cancer.

-

Targeted Pathways: A key mechanism of action for many morpholine-containing anticancer agents is the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][7] This pathway is crucial for regulating cell growth, proliferation, and survival, and its abnormal activation is a hallmark of many tumors.[7] By blocking this pathway, these compounds can effectively induce apoptosis (programmed cell death) and arrest the cell cycle, primarily in the G1 phase.[8]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

-

In Vitro Cytotoxicity: Morpholine-substituted quinazoline and tetrahydroquinoline derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[4][8] The data below summarizes the activity of representative compounds.

| Compound Class | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |

| Morpholine-Quinazoline (AK-10) | A549 (Lung) | Apoptosis Induction | 8.55 ± 0.67 | [8] |

| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast) | Apoptosis Induction | 3.15 ± 0.23 | [8] |

| Morpholine-Quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | Apoptosis Induction | 3.36 ± 0.29 | [8] |

| Morpholine-Tetrahydroquinoline (10e) | A549 (Lung) | mTOR Inhibition | 0.033 ± 0.003 | [4] |

| Morpholine-Tetrahydroquinoline (10h) | MCF-7 (Breast) | mTOR Inhibition | 0.087 ± 0.007 | [4] |

Neuroprotective Potential

The morpholine scaffold is being actively investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's.[9][10] The mechanism often involves the modulation of key enzymes responsible for the progression of these conditions.[9]

-

Enzyme Inhibition: Morpholine derivatives have been designed as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[9][10] Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, a primary strategy for managing Alzheimer's symptoms, while MAO inhibition can be beneficial in Parkinson's disease.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.

-

Objective: To determine the concentration of a 6-(hydroxymethyl)morpholin-3-one derivative that inhibits 50% of cell growth (IC₅₀).

-

Materials:

-

Human cancer cell line (e.g., A549, MCF-7).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

96-well microtiter plates.

-

Test compound (solubilized in DMSO).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Microplate reader (570 nm).

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include vehicle control (DMSO) and untreated control wells.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

-

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Future Perspectives and Conclusion

The 6-(hydroxymethyl)morpholin-3-one scaffold, particularly the (R)-enantiomer, stands out as a highly valuable and versatile building block in modern drug discovery. Its derivatives have demonstrated compelling activity as NK-1 receptor antagonists, anticancer agents targeting the PI3K/Akt/mTOR pathway, and potential neuroprotective enzyme inhibitors. The inherent physicochemical advantages conferred by the morpholine ring, combined with the synthetic accessibility provided by the hydroxymethyl group, make this an attractive starting point for generating diverse chemical libraries.

Future research should focus on expanding the therapeutic applications of these derivatives into areas like infectious diseases and inflammatory disorders. Further optimization of lead compounds through detailed SAR studies and computational modeling will be crucial for developing next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

- (R)-6-(Hydroxymethyl)morpholin-3-one - Smolecule. (2023). Smolecule.

- An updated review on morpholine derivatives with their pharmacological actions. (2022).

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Future Medicinal Chemistry.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed.

- Synthesis and SAR of morpholine and its derivatives: A review upd

- A review on pharmacological profile of Morpholine derivatives. (2015).

- Biological activities of morpholine derivatives and molecular targets involved. (2024).

- (R)-6-(Hydroxymethyl)morpholin-3-one - Vulcanchem. (n.d.). Vulcanchem.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.

- The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023). PMC - PubMed Central.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI.

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy (R)-6-(Hydroxymethyl)morpholin-3-one | 919286-65-0 [smolecule.com]

- 3. (R)-6-(Hydroxymethyl)morpholin-3-one (919286-65-0) for sale [vulcanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of PF-07209960

A Note on the Subject Matter: Initial inquiries regarding the mechanism of action of the small molecule 6-(hydroxymethyl)morpholin-3-one, and its potential association with the identifier PF-07209960 and the name "edaxolone," did not yield substantive, verifiable scientific information in the public domain. Conversely, extensive documentation, including clinical trial data and peer-reviewed research, definitively identifies PF-07209960 as a distinct investigational biologic agent developed by Pfizer for immuno-oncology. This guide will, therefore, provide an in-depth technical analysis of the well-documented entity, the anti-PD-1-IL-15 mutein fusion protein PF-07209960.

Introduction: A Dual-Mechanism Approach to Cancer Immunotherapy

PF-07209960 is an antibody-cytokine fusion molecule engineered to deliver a dual-pronged attack against cancerous tumors. It consists of a bivalent, high-affinity anti-programmed cell death protein 1 (PD-1) full-length IgG antibody fused to a single, potency-reduced interleukin-15 (IL-15) mutein.[1] This innovative design aims to overcome the limitations of single-agent immunotherapies by simultaneously blocking an inhibitory T-cell checkpoint and providing a potent stimulatory signal to anti-tumor immune cells, particularly within the tumor microenvironment (TME).[1][2] The core principle is to localize the powerful, and potentially toxic, effects of IL-15 to the site of the tumor by targeting it to PD-1-expressing T-cells, thereby enhancing the therapeutic window.[3]

Component 1: The Anti-PD-1 Moiety - Releasing the Brakes on T-Cell Activity

The first component of PF-07209960 is a monoclonal antibody that targets PD-1, a critical immune checkpoint receptor expressed on the surface of activated T-cells.[4]

The PD-1/PD-L1 Axis: A Pathway of Immune Evasion

Under normal physiological conditions, the interaction between PD-1 and its ligand, PD-L1 (programmed death-ligand 1), serves as a crucial mechanism to down-regulate T-cell responses, preventing excessive inflammation and autoimmunity.[5] Many tumor cells exploit this pathway by overexpressing PD-L1 on their surface. When PD-L1 on a tumor cell binds to PD-1 on an activated T-cell, it transmits an inhibitory signal into the T-cell, leading to a state of "exhaustion."[6] This exhausted state is characterized by reduced proliferation, decreased cytokine production (e.g., IFN-γ), and a diminished capacity to kill target cells, effectively allowing the tumor to evade immune destruction.[7]

Mechanism of the Anti-PD-1 Antibody

The anti-PD-1 component of PF-07209960 acts as a checkpoint inhibitor. By binding with high affinity to the PD-1 receptor on T-cells, it physically blocks the interaction between PD-1 and PD-L1.[8] This blockade effectively "releases the brakes" on the T-cell, restoring its ability to recognize and eliminate cancer cells.[4] This mechanism underpins the success of several approved anti-PD-1 therapies in a variety of cancers.[5]

Component 2: The IL-15 Mutein - A Potent Stimulatory Signal

The second functional component is a mutated form (mutein) of Interleukin-15, a cytokine known for its powerful effects on the proliferation and activation of key immune effector cells, particularly CD8+ T-cells and Natural Killer (NK) cells.[9]

IL-15 Signaling Pathway

IL-15 signals through a heterotrimeric receptor complex composed of the IL-15Rα chain (which confers high-affinity binding), and the shared IL-2/IL-15Rβ (CD122) and common gamma (γc, CD132) chains, which are responsible for signal transduction.[10] The primary signaling mechanism is known as trans-presentation, where a cell expressing both IL-15 and IL-15Rα (like a dendritic cell) presents the cytokine to a neighboring cell (like a T-cell) that expresses the β and γc chains.[11] This interaction triggers the activation of the JAK/STAT signaling cascade (primarily JAK1/3 and STAT3/5), leading to transcriptional changes that promote:

-

Proliferation and Survival: Critical for expanding the population of anti-tumor CD8+ T-cells and NK cells.[12]

-

Effector Function: Enhancing the cytotoxic capabilities of these cells to kill their targets.[13]

Rationale for an IL-15 Mutein

While native IL-15 is a potent immune stimulator, its systemic administration is associated with significant toxicity and a short half-life.[14] The IL-15 in PF-07209960 is an engineered "mutein" with reduced potency.[1] This modification is crucial for the therapeutic strategy: it is designed to have minimal activity on its own in the periphery but to become highly active when concentrated on the surface of PD-1-positive T-cells within the tumor, a concept known as avidity-driven activation.[14][15]

The Synergistic Mechanism of PF-07209960

The true innovation of PF-07209960 lies in the synergistic combination of its two components. The fusion protein is designed to preferentially accumulate in the tumor microenvironment where PD-1 expressing tumor-infiltrating lymphocytes (TILs) are abundant.[14]

The Workflow of Action:

-

Targeting: The anti-PD-1 moiety of PF-07209960 binds to PD-1 on the surface of TILs.

-

Checkpoint Blockade: This binding immediately blocks the inhibitory PD-1/PD-L1 interaction, providing an initial re-activation signal to the T-cell.

-

Concentrated Cytokine Signaling: The binding event tethers the IL-15 mutein in close proximity to the T-cell surface. This high local concentration of the cytokine allows it to effectively engage the IL-15Rβγc complex on the same cell or adjacent cells, delivering a powerful, localized pro-survival and pro-proliferation signal.[15]

-

Preferential Activation: This dual-action mechanism is intended to preferentially expand and activate the most relevant anti-tumor T-cells (those already within the tumor expressing PD-1) while minimizing systemic exposure and activation of peripheral immune cells, such as PD-1-negative NK cells, which could lead to toxicity.[3]

Preclinical studies demonstrated that this approach was more efficacious than administering an anti-PD-1 antibody and an IL-15 agonist separately or in combination.[14]

Quantitative Data Summary from Preclinical and Clinical Studies

Data from preclinical studies in cynomolgus monkeys and the Phase 1 clinical trial (NCT04628780) provide insights into the pharmacokinetics, pharmacodynamics, and clinical activity of PF-07209960.

| Parameter | Finding | Source |

| Binding Affinity (preclinical) | Comparable affinity to human and monkey PD-1 (KD of 0.1 nM and 0.07 nM, respectively). | [16] |

| IL-15 Signaling (preclinical) | pSTAT5 assay EC50 values of 0.1 nM in monkey CD8+ T cells and 0.2 nM in human CD8+ T cells. | [16] |

| Terminal Half-life (monkey) | 8 and 13 hours following IV administration at 0.03 and 0.1 mg/kg, respectively. | [16] |

| Phase 1 Study Population | 37 patients with advanced/metastatic solid tumors. | [1] |

| Dose-Limiting Toxicities (DLTs) | Observed in 6 out of 27 evaluable patients (22.2%). Most common was Grade 3 cytokine release syndrome (CRS). | [17] |

| Most Frequent Grade ≥3 TRAE | Anemia (13.5%). | [1] |

| Objective Response | 2 confirmed partial responses in patients with microsatellite-stable colorectal cancer. | [1][18] |

| Anti-Drug Antibodies (ADA) | High rate of development (93.9%). | [1] |

Experimental Protocol: In Vitro T-Cell Activation and Proliferation Assay

The following protocol outlines a representative method to assess the functional activity of a bispecific molecule like PF-07209960 on human T-cells in vitro.

Objective: To measure the ability of PF-07209960 to enhance the proliferation and activation of human CD8+ T-cells.

Methodology:

-

Isolation of Immune Cells:

-

Obtain peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Isolate CD8+ T-cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit to ensure high purity.

-

-

Cell Culture Preparation:

-

Culture the isolated CD8+ T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Label the T-cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's protocol. CFSE is equally distributed to daughter cells upon division, allowing for quantification of proliferation by flow cytometry.

-

-

Experimental Setup:

-

Plate the CFSE-labeled CD8+ T-cells at a density of 1 x 10^5 cells per well in a 96-well U-bottom plate.

-

Prepare serial dilutions of the test articles:

-

PF-07209960

-

Control anti-PD-1 antibody

-

Control IL-15 mutein

-

Combination of control anti-PD-1 and IL-15 mutein

-

Isotype control antibody

-

Vehicle control (PBS)

-

-

Add the test articles to the appropriate wells.

-

-

T-Cell Stimulation:

-

To mimic T-cell receptor engagement, add a suboptimal concentration of anti-CD3/anti-CD28 beads or plate-bound antibodies to all wells. This provides the primary activation signal that is modulated by the test articles.

-

-

Incubation:

-

Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Data Acquisition (Flow Cytometry):

-

Harvest the cells from each well.

-

Stain the cells with fluorescently-conjugated antibodies against surface markers such as CD8, CD25 (an activation marker), and PD-1.

-

Acquire data on a multi-color flow cytometer.

-

-

Data Analysis:

-

Gate on the CD8+ T-cell population.

-

Proliferation: Analyze the CFSE fluorescence histogram. The percentage of cells that have undergone division will show reduced CFSE intensity compared to the non-proliferating control.

-

Activation: Quantify the percentage of cells expressing CD25 and the mean fluorescence intensity (MFI) of CD25.

-

Compare the results across the different treatment groups to determine the specific contribution of PF-07209960 to T-cell proliferation and activation.

-

References

Sources

- 1. First-in-human phase I study to evaluate safety, tolerability, pharmacokinetics, pharmacodynamics, immunogenicity, and antitumor activity of PF-07209960 in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Engineered IL15 Cytokine Mutein Fused to an Anti-PD1 Improves Intratumoral T-cell Function and Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Crystal clear: visualizing the intervention mechanism of the PD-1/PD-L1 interaction by two cancer therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Facebook [cancer.gov]

- 9. IL-15 Signaling Pathways: R&D Systems [rndsystems.com]

- 10. Interleukin 15 - Wikipedia [en.wikipedia.org]

- 11. IL-15 Signaling and its Effects in Immune Cell Types: R&D Systems [rndsystems.com]

- 12. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. [PDF] An Engineered IL15 Cytokine Mutein Fused to an Anti-PD1 Improves Intratumoral T-cell Function and Antitumor Immunity | Semantic Scholar [semanticscholar.org]

- 16. Pharmacokinetics, pharmacodynamics, and toxicity of a PD-1-targeted IL-15 in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pfizer.com [pfizer.com]

- 18. researchgate.net [researchgate.net]

Morpholin-3-one Compounds: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Executive Summary

The morpholine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Within this class, the morpholin-3-one scaffold represents a particularly versatile core, serving as both a key pharmacophore and a critical synthetic intermediate in a range of therapeutic areas. This guide provides an in-depth analysis of morpholin-3-one compounds, intended for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental properties of this scaffold, detail robust synthetic strategies, survey its diverse pharmacological applications with a focus on anticancer and anticoagulant therapies, and provide actionable experimental protocols for its synthesis and evaluation.

The Morpholin-3-one Scaffold: A Foundation for Druglikeness

The morpholin-3-one core is a six-membered saturated heterocycle containing an oxygen atom, a nitrogen atom, and a carbonyl group at the 3-position. This unique arrangement of functional groups confers a set of physicochemical properties that are highly advantageous for drug design.

Physicochemical & Pharmacokinetic Advantages: The morpholine moiety, in general, offers a well-balanced lipophilic-hydrophilic profile.[3] The presence of the ether oxygen allows it to act as a hydrogen bond acceptor, which can improve aqueous solubility, while the overall ring structure maintains sufficient lipophilicity to facilitate membrane permeability.[4] The nitrogen atom's basicity is attenuated compared to piperidine, giving it a pKa value that often leads to favorable absorption and distribution profiles.[3] These characteristics are critical for developing orally bioavailable drugs, particularly those targeting the central nervous system (CNS), as the scaffold has been shown to improve penetration of the blood-brain barrier (BBB).[3]

Caption: Synthetic workflow for 4-aryl-morpholin-3-one via oxidation.

Strategy 2: Intramolecular Cyclization

A foundational strategy in heterocyclic chemistry involves the cyclization of a linear precursor containing all the necessary atoms for the ring system. For morpholin-3-ones, this typically involves an N-substituted ethanolamine derivative that is subsequently reacted with an acylating agent like chloroacetyl chloride.

Causality: This "build-up" approach offers high control over the final substitution pattern. The reaction sequence—acylation followed by intramolecular Williamson ether synthesis—is a reliable and well-understood pathway. The base used in the cyclization step (e.g., potassium hydroxide) is crucial for deprotonating the hydroxyl group, enabling it to act as a nucleophile and displace the chlorine to form the heterocyclic ring. [1]

Strategy 3: Modification of the Lactam Core

Once the morpholin-3-one ring is formed, it can serve as a substrate for further functionalization. For instance, reactions with phosphorus-based reagents can introduce phosphonate groups, which are valuable in medicinal chemistry as phosphate mimics.

Causality: The reaction of lactams like morpholin-3-one with triethyl phosphite in the presence of phosphoryl chloride can lead to either dehydrophosphonates or 1,1-bisphosphonates. [5]The outcome is critically dependent on the presence of a substituent on the ring nitrogen. An unprotected nitrogen allows for the formation of bisphosphonates, while an N-protected lactam favors the formation of a dehydrophosphonate. [5]This demonstrates how strategic use of protecting groups can direct the reactivity of the core scaffold.

Pharmacological Landscape and Therapeutic Applications

The morpholin-3-one scaffold is present in several clinically important drugs and numerous investigational agents, highlighting its therapeutic relevance.

Anticoagulant Therapy: The Rivaroxaban Intermediate

Perhaps the most prominent application of a morpholin-3-one derivative is as the key intermediate, 4-(4-aminophenyl)morpholin-3-one, in the synthesis of Rivaroxaban (Xarelto®). [6][7]Rivaroxaban is a direct Factor Xa inhibitor, widely used for the prevention and treatment of thromboembolic diseases such as deep vein thrombosis and pulmonary embolism. [7] Rationale: The morpholin-3-one moiety in Rivaroxaban is crucial for orienting the other parts of the molecule for optimal binding within the S1 and S4 pockets of the Factor Xa active site. Its physicochemical properties also contribute to the drug's excellent oral bioavailability. The industrial-scale synthesis of this intermediate is a topic of significant process chemistry research. [8][6][7]

Caption: Simplified synthetic path from the intermediate to Rivaroxaban.

Oncology: EGFR Tyrosine Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, particularly for non-small cell lung cancer (NSCLC). A series of novel morpholin-3-one-fused quinazoline derivatives have been designed and synthesized as potent EGFR tyrosine kinase inhibitors. [9] Rationale: The quinazoline core is a known hinge-binding motif for many kinase inhibitors. Fusing the morpholin-3-one ring to this core serves to occupy additional space within the ATP-binding pocket, creating new interactions that can enhance potency and selectivity. This strategy has yielded compounds with significant inhibitory activity against both wild-type and mutant forms of EGFR. [9]

| Compound ID | EGFR (wt) IC₅₀ (nM) | EGFR (T790M/L858R) IC₅₀ (nM) | Antiproliferative (A549) IC₅₀ (µM) |

|---|---|---|---|

| a7 | 112.3 | 65.7 | 0.89 |

| a8 | 53.1 | 78.1 | 0.76 |

| Gefitinib | 35.6 | 1500 | 15.3 |

Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2016.[9]

The data clearly show that compounds like a8 exhibit potent enzymatic inhibition and superior antiproliferative activity against the A549 cancer cell line compared to the first-generation inhibitor, Gefitinib, while also maintaining activity against a key resistance mutant. [9]

Structure-Activity Relationship (SAR) Insights

SAR studies help elucidate which parts of a molecule are essential for its biological activity and can guide the design of more potent and selective analogs.

-

Substitution on the N-Aryl Ring: For EGFR inhibitors, the substitution pattern on the phenyl ring attached to the morpholin-3-one nitrogen is critical. Small, electron-withdrawing groups can enhance binding affinity. [9]* Fusion and Bridging: For mTOR inhibitors, introducing bridged structures across the morpholine ring (e.g., 3,5-ethylene bridged morpholine) can lead to highly potent and selective compounds by allowing the moiety to penetrate deeper into the binding pocket. [10]* Core Substitutions: The introduction of alkyl groups at the C-2 or C-5 positions of the morpholin-3-one ring can modulate lipophilicity and steric interactions within the target's active site, often leading to increased anticancer activity. [10]

Caption: Key SAR drivers for morpholin-3-one derivatives.

Key Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of morpholin-3-one compounds.

Protocol 5.1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

This protocol is adapted from the process described for the synthesis of a key Rivaroxaban intermediate. [8]

-

Reaction Setup: To a solution of 4-(4-nitrophenyl)morpholine (1.0 eq) in glacial acetic acid (10 vol), add sodium chlorite (NaClO₂, 1.5 eq) portion-wise at room temperature over 30 minutes.

-

Rationale: Acetic acid serves as both the solvent and a catalyst. Portion-wise addition of the oxidant controls the reaction rate and temperature.

-

-

Monitoring: Stir the reaction mixture at 25-30°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly pouring the mixture into ice-cold water (20 vol). A yellow precipitate will form.

-

Rationale: Quenching in water precipitates the organic product while dissolving inorganic salts and the acid.

-

-

Isolation: Filter the solid precipitate using a Buchner funnel and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).

-

Purification: Dry the crude solid under vacuum. Recrystallize the product from ethanol or isopropanol to yield pure 4-(4-nitrophenyl)morpholin-3-one as a crystalline solid.

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing minor impurities and resulting in a high-purity final product.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 5.2: In Vitro EGFR Kinase Inhibition Assay

This is a representative biochemical assay to determine the IC₅₀ value of a test compound.

-

Reagents & Setup: Use a commercial chemiluminescent kinase assay kit (e.g., Kinase-Glo®). Prepare a reaction buffer containing recombinant human EGFR kinase, a suitable polypeptide substrate (e.g., poly-Glu-Tyr), and MgCl₂.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., compound a8 ) in DMSO. Perform a serial dilution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

-

Kinase Reaction: In a 96-well plate, add 5 µL of each compound dilution, 10 µL of the substrate/ATP mixture, and initiate the reaction by adding 10 µL of the EGFR enzyme solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Rationale: This setup ensures that any observed signal inhibition is due to the compound's effect on the enzyme's catalytic activity.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

-

Detection: Add the Kinase-Glo® reagent to all wells. This reagent measures the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Convert the raw luminescence data to percent inhibition relative to the positive control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The morpholin-3-one scaffold has firmly established its value in medicinal chemistry, transitioning from a versatile building block to a core component of clinically successful therapeutics. Its inherent "druglike" properties, coupled with well-defined and adaptable synthetic routes, ensure its continued relevance. [1][11]Future research will likely focus on leveraging this scaffold to tackle new and challenging biological targets. The development of novel stereoselective synthetic methods will enable more precise control over the three-dimensional arrangement of substituents, unlocking new avenues for enhancing potency and selectivity. Furthermore, its proven utility in CNS-active agents suggests a promising future in the development of treatments for neurodegenerative and psychiatric disorders. [3]The morpholin-3-one core is not merely a structural motif but a powerful tool for innovation in the ongoing quest for safer and more effective medicines.

References

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(10), 845-858. [Link]

-

Kadhim, R. J., & Al-Adily, M. J. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Iraqi Journal of Science, 57(1A), 108-118. [Link]

-

Morandini, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3996-4011. [Link]

-

Kourounakis, A. P., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

Li, Y., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 1969-1973. [Link]

-

Trabocchi, A., & Guarna, A. (2020). Contribution of the morpholine scaffold on the activity of... ResearchGate. [Link]

-

Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Guarna, A., & Trabocchi, A. (2019). Morpholine-containing molecular scaffolds of our in-house library. ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Structure Activity Relationship. ResearchGate. [Link]

-

Reddy, G. J., et al. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Organic Process Research & Development, 24(11), 2568–2574. [Link]

-

Kadhim, R. J., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

-

Misiura, K., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9056–9064. [Link]

- World Intellectual Property Organization. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2019138362A1.

-

Yurttaş, L., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 999-1006. [Link]

-

Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-332. [Link]

-

Stelling, R., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(19), 6618. [Link]

-

Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Defensive Publications Series. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 7. tdcommons.org [tdcommons.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. researchgate.net [researchgate.net]

The Serendipitous Scaffold: A Technical Guide to the Discovery and Evolution of Morpholine-Based Pharmaceuticals

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties, including its pKa, water solubility, and metabolic stability, have rendered it an invaluable component in the design of numerous therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and historical background of morpholine and its derivatives, tracing their evolution from industrial chemicals to core components of blockbuster drugs. We will delve into the foundational synthesis methodologies, explore the discovery and development of key morpholine-containing drugs through detailed case studies, and elucidate the structure-activity relationships that underpin their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to inform and inspire future innovation.

The Dawn of Morpholine: An Unassuming Beginning

The story of morpholine begins not in a pharmaceutical laboratory, but in the realm of classical organic chemistry. The naming of this heterocycle is attributed to German chemist Ludwig Knorr in the late 19th century, who incorrectly postulated that it formed a part of the morphine structure.[1] Despite this erroneous initial association, the simple yet versatile nature of the morpholine ring would eventually lead to its widespread application across various industries.

Initially, morpholine found its utility in more industrial applications. Its basic nature and similar volatility to water made it an excellent corrosion inhibitor in steam boiler systems.[2] It also served as a chemical emulsifier for waxing fruits and as an intermediate in the production of rubber accelerators and optical brighteners.[3]

The true potential of morpholine in the life sciences, however, lay dormant for several decades. It was not until the mid-20th century that the unique properties of this scaffold began to be systematically explored by medicinal chemists, leading to a paradigm shift in its application. The morpholine moiety's ability to improve the pharmacokinetic profile of a molecule, including its absorption, distribution, metabolism, and excretion (ADME) properties, proved to be a significant advantage in drug design.[4]

Foundational Synthesis of the Morpholine Ring

The industrial-scale production of morpholine has been dominated by two primary synthetic routes. Understanding these foundational methods is crucial for any researcher working with morpholine-based compounds.

Dehydration of Diethanolamine

One of the earliest and most straightforward methods for synthesizing morpholine is the acid-catalyzed dehydration of diethanolamine.[3] This process typically involves heating diethanolamine with a strong acid, such as sulfuric acid or oleum.

Experimental Protocol: Laboratory-Scale Synthesis of Morpholine from Diethanolamine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, place 105 g (1.0 mole) of diethanolamine.

-

Acid Addition: Slowly and with constant stirring, add 176 g (1.8 moles) of concentrated sulfuric acid. The addition is exothermic and should be controlled to maintain the temperature below 100°C.

-

Dehydration: Heat the mixture to 190-200°C. Water will begin to distill off. Continue heating for 4-6 hours until the distillation of water ceases.

-

Neutralization and Isolation: Cool the reaction mixture. Slowly and carefully, add a concentrated solution of sodium hydroxide to neutralize the excess sulfuric acid and liberate the morpholine base. The morpholine will separate as an oily layer.

-

Purification: Separate the morpholine layer and purify by fractional distillation. The boiling point of morpholine is 129°C.

The Dow Process: Reaction of Diethylene Glycol with Ammonia

A more modern and widely used industrial method involves the reaction of diethylene glycol with ammonia at high temperature and pressure over a hydrogenation catalyst.[3] This process is generally more efficient and avoids the use of strong acids.

Conceptual Workflow: Industrial Synthesis of Morpholine

Caption: A simplified workflow for the industrial production of morpholine via the Dow process.

Case Studies in Drug Discovery: The Morpholine Scaffold in Action

The true impact of the morpholine ring is best illustrated through its incorporation into successful drug molecules. The following case studies highlight the pivotal role of this scaffold in addressing significant unmet medical needs.

Linezolid: A New Class of Antibiotics

Discovery and Development: In the late 1990s, the rise of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presented a major public health crisis. Scientists at Pharmacia and Upjohn (now part of Pfizer) were exploring novel oxazolidinone antibacterial agents.[5] Their research led to the identification of Linezolid, which incorporated a morpholine ring. The inclusion of the morpholine moiety was critical for achieving the desired pharmacokinetic profile and potency.[6] Linezolid was approved by the FDA in 2000, becoming the first member of this new class of antibiotics.[5]

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[7] This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.

Caption: Linezolid's mechanism of action, inhibiting bacterial protein synthesis.

Gefitinib: Targeting Cancer Growth Signals

Discovery and Development: Gefitinib (Iressa) was discovered by scientists at Zeneca (now AstraZeneca) as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8] The development of Gefitinib was a landmark in targeted cancer therapy. The morpholine group in Gefitinib is crucial for its solubility and overall drug-like properties, enabling oral administration.[9]

Mechanism of Action: EGFR is a receptor tyrosine kinase that, when activated, triggers downstream signaling pathways promoting cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking downstream signaling.[10]

Caption: Gefitinib inhibits EGFR signaling, blocking cancer cell proliferation.

Reboxetine: Modulating Neurotransmitter Levels

Discovery and Development: Reboxetine was developed by Farmitalia-Carlo Erba as a selective norepinephrine reuptake inhibitor (NRI) for the treatment of depression.[11] The morpholine ring is a core structural feature of Reboxetine, contributing to its selectivity for the norepinephrine transporter.[12]

Mechanism of Action: Reboxetine blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron by binding to the norepinephrine transporter (NET).[11] This increases the concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Caption: Reboxetine blocks the norepinephrine transporter, increasing synaptic norepinephrine.

Apremilast: A Novel Anti-Inflammatory Agent

Discovery and Development: Apremilast (Otezla) is an oral phosphodiesterase 4 (PDE4) inhibitor developed by Celgene for the treatment of psoriasis and psoriatic arthritis. The complex structure of Apremilast, which includes a morpholine-containing side chain, was optimized through extensive structure-activity relationship studies to achieve potent and selective PDE4 inhibition with a favorable safety profile.[13]

Mechanism of Action: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels.[14] Elevated cAMP leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23, and the upregulation of the anti-inflammatory cytokine IL-10.[13]

Caption: Apremilast inhibits PDE4, leading to a rebalancing of inflammatory cytokines.

Quantitative Data Summary

The following tables summarize key physicochemical and pharmacokinetic properties of morpholine and the highlighted drug molecules.

Table 1: Physicochemical Properties

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| Morpholine | 87.12 | -5 | Miscible in water |

| Linezolid | 337.35 | 181.5-182.5 | Slightly soluble in water |

| Gefitinib | 446.90 | 119-120 | Practically insoluble in water above pH 7 |

| Reboxetine | 313.40 | 103-106 | Sparingly soluble in water |

| Apremilast | 460.50 | 158-160 | Low solubility in water |

Data sourced from various chemical databases and publications.

Table 2: Pharmacokinetic Parameters

| Drug | Bioavailability (%) | Protein Binding (%) | Metabolism | Elimination Half-life (h) | Primary Excretion Route |

| Linezolid | ~100 | ~31 | Oxidation | 6-8 | Renal and non-renal |

| Gefitinib | ~60 | ~90 | Hepatic (CYP3A4) | ~41 | Feces |

| Reboxetine | ≥94 | 97-98 | Hepatic (CYP3A4) | 12-12.5 | Urine |

| Apremilast | ~73 | ~68 | Hepatic (CYP3A4) and non-CYP | 6-9 | Urine and Feces |

Data compiled from FDA labels and pharmacokinetic studies.[4][9][15]

Conclusion and Future Perspectives

From its humble origins as an industrial solvent, morpholine has evolved into a cornerstone of modern drug discovery. The case studies of Linezolid, Gefitinib, Reboxetine, and Apremilast unequivocally demonstrate the profound impact of this simple heterocycle on medicinal chemistry. The inherent properties of the morpholine scaffold—its ability to enhance solubility, modulate pKa, and improve metabolic stability—have enabled the development of life-changing therapies across a spectrum of diseases.

The journey of morpholine-based compounds is far from over. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate the emergence of new generations of morpholine-containing drugs with even greater efficacy and safety. The continued exploration of novel derivatives and their application to new therapeutic targets will undoubtedly solidify the legacy of the morpholine ring as a truly privileged scaffold in the armamentarium of the medicinal chemist.

References

-

Wikipedia. Morpholine. Link

-

National Center for Biotechnology Information. (1994). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer. Link

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Link

- Di, L., & Kerns, E. H. (2016).

- Brickner, S. J., Hutchinson, D. K., Barbachyn, M. R., Manninen, P. R., Ulanowicz, D. A., Garmon, S. A., ... & Ford, C. W. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the treatment of multidrug-resistant gram-positive bacterial infections. Journal of medicinal chemistry, 39(3), 673-679.

-

Hajos, M., Fleishaker, J. C., Filipiak-Reisner, J. K., Brown, M. T., & Wong, E. H. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS drug reviews, 10(1), 23-44. Link

- Schafer, P. H., Parton, A., Capone, L., Cedzik, D., Brady, H., Day, R. M., ... & Muller, G. W. (2014). Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity. Cellular signalling, 26(9), 2016-2029.

-

PubChem. Apremilast. National Center for Biotechnology Information. Link

- Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & de Boer, P. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.

-

Al-Suwayeh, S. A., Taha, E. I., Al-Qahtani, F. M., & Ahmed, M. O. (2014). Gefitinib. Profiles of drug substances, excipients, and related methodology, 39, 239-277. Link

-

PubChem. Linezolid. National Center for Biotechnology Information. Link

-

Google Patents. (2012). Process for preparation of (s)(n-[[3-[3-fluoro-4-(4-morpholinyl)hen l -2-oxo-5-oxazolidin l methyl]acetamide. Link

-

PubChem. Reboxetine. National Center for Biotechnology Information. Link

-

Liu, Y., Jia, C., & Li, W. (2024). Pharmacokinetics and Bioequivalence of Apremilast Tablets in Chinese Healthy Subjects Under Fasting and Postprandial States. Drug Design, Development and Therapy, 18, 2049–2058. Link

-

Cayman Chemical. (2013). Reboxetine (mesylate) Product Information. Link

-

Li, H., Zhao, L., Wang, Y., & Liu, J. (2021). Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 29(3), 193–200. Link

- Zhang, Y., & Chen, Y. (2018). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & medicinal chemistry letters, 28(1), 21-25.

-

Chen, X., & Wu, G. (2017). Apremilast Microemulsion as Topical Therapy for Local Inflammation: Design, Characterization and Efficacy Evaluation. Pharmaceutics, 9(4), 48. Link

- Leach, K. L., Brickner, S. J., Noe, M. C., & Miller, P. F. (2011). Linezolid, the first oxazolidinone antibacterial agent. Annals of the New York Academy of Sciences, 1222, 49–54.

-

PubChem. Gefitinib. National Center for Biotechnology Information. Link

- Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical pharmacokinetics, 39(6), 413–427.

- Berends, C. I., & de Boer, P. (2000). Reboxetine, the first selective noradrenaline reuptake inhibitor antidepressant: efficacy and tolerability in 2613 patients. International journal of psychiatry in clinical practice, 4(3), 201–208.